6-Bromothiazolo[4,5-b]pyridine-2-thiol
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemistry
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, represent a cornerstone of modern organic and medicinal chemistry. dmed.org.uadmed.org.ua These systems are not merely a combination of their individual components; the fusion of rings often results in unique, rigid, and planar structures with distinct electronic properties and enhanced chemical stability compared to their monocyclic counterparts. osi.lv This structural rigidity can facilitate more efficient interactions with biological targets, making them highly valued in the design of advanced pharmaceuticals for complex diseases. osi.lv
The presence of multiple heteroatoms, such as nitrogen, sulfur, and oxygen, within the fused framework introduces diverse possibilities for chemical functionalization and enhances reactivity. dmed.org.ua This versatility allows chemists to fine-tune the electronic and optical properties of these molecules, leading to their application in material sciences as organic semiconductors and catalysts. osi.lv Consequently, fused heterocyclic systems are considered vital building blocks in synthetic strategies aimed at discovering novel compounds with potent and specific activities. dmed.org.uadmed.org.ua
Overview of Thiazolo[4,5-b]pyridine (B1357651) Derivatives as Promising Chemical Entities
Within the vast family of fused heterocycles, the Thiazolo[4,5-b]pyridine scaffold has garnered considerable attention from the scientific community. This structure is formed by the fusion of a thiazole (B1198619) ring and a pyridine (B92270) ring, two moieties that are independently significant in medicinal chemistry. dmed.org.ua The combination of these two heterocycles into a single, rigid framework creates a "privileged scaffold" with multiple reactive sites, enabling a wide range of chemical modifications. dmed.org.uanih.gov
Thiazolo[4,5-b]pyridine derivatives are recognized as bioisosteres of purines, which are fundamental components of DNA and RNA, allowing them to interact with various biological systems. dmed.org.ua Research has demonstrated that compounds based on this scaffold exhibit a broad spectrum of pharmacological activities. dmed.org.ua Scientific literature has documented their potential as antioxidant, antimicrobial, anti-inflammatory, and antitumor agents, highlighting their promise as a basis for the development of new therapeutic agents. dmed.org.uanih.gov The ongoing exploration of this chemical class continues to yield compounds with diverse and potent biological effects. nuph.edu.uaderpharmachemica.com
Historical Context of 6-Bromothiazolo[4,5-b]pyridine-2-thiol and Related Structures in Scientific Inquiry
While the specific discovery date of this compound is not prominently documented in seminal literature, its emergence is a logical progression in the historical timeline of heterocyclic chemistry. The foundational components of its scaffold, pyridine and thiazole, have a long history, with the first synthesis of pyridine reported in 1876 and the classic Hantzsch thiazole synthesis developed in 1881. nih.govwikipedia.org
The scientific inquiry into fused heterocyclic systems gained momentum as chemists sought to create novel molecular architectures with enhanced biological activity. The development of synthetic methodologies to construct the Thiazolo[4,5-b]pyridine core has been a subject of considerable research. These strategies generally involve two main approaches: the annulation (fusion) of a pyridine ring onto a pre-existing thiazole or thiazolidine (B150603) derivative, or the alternative, where a thiazole ring is constructed onto a pyridine precursor. dmed.org.uadmed.org.ua Various synthetic protocols, including multi-component reactions and methods like the Friedländer synthesis, have been adapted to create these fused systems efficiently. dmed.org.uaresearchgate.net By the early 1990s, specific derivatives of the Thiazolo[4,5-b]pyridine scaffold were being actively investigated for applications such as herbicidal activity, indicating that the core structure was well-established in the field of applied chemical research by that time. nuph.edu.ua The synthesis of specific analogs like this compound represents the targeted modification of this versatile scaffold to explore its structure-activity relationships further.
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 194668-71-8 |
| Molecular Formula | C₆H₃BrN₂S₂ |
| Molecular Weight | 247.14 g/mol |
| IUPAC Name | 6-bromo dmed.org.uanuph.edu.uathiazolo[4,5-b]pyridine-2-thiol |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| Purity | ≥95% |
| Storage Temperature | Room temperature or 2-8°C |
| InChI Key | BPZQUJMYTNAMLT-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. derpharmachemica.comsigmaaldrich.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQUJMYTNAMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675371 | |
| Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194668-71-8 | |
| Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromothiazolo 4,5 B Pyridine 2 Thiol and Its Precursors
Foundational Synthetic Routes for the Thiazolo[4,5-b]pyridine (B1357651) Core
The assembly of the thiazolo[4,5-b]pyridine bicyclic system is a key focus in synthetic organic chemistry due to the pharmacological potential of its derivatives. dmed.org.ua The primary approaches to this core structure can be broadly categorized into the annulation of a pyridine (B92270) ring onto a thiazole (B1198619) or a thiazolidine (B150603) derivative, and the construction of a thiazole ring onto a functionalized pyridine. dmed.org.ua
One established method for the synthesis of the thiazolo[4,5-b]pyridine core involves the cyclization of appropriately substituted pyridine-derived thioureas. This approach typically utilizes a 2-aminopyridine (B139424) derivative as a starting material, which is then converted to a thiourea (B124793). Subsequent intramolecular cyclization, often induced by an oxidizing agent, leads to the formation of a 2-aminothiazolo[4,5-b]pyridine. For instance, the condensation of a 2-aminopyridine with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine in glacial acetic acid can yield the corresponding 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua
A variation of this strategy involves the cyclization of 1-(pyridin-2-yl)thiourea (B83643) derivatives. For example, the cyclization of 1-(6-methoxypyridin-2-yl)thiourea (B572043) in the presence of lithium bromide and bromine in acetic acid results in the formation of 5-methoxythiazolo[4,5-b]pyridin-2-amine. dmed.org.ua These 2-amino derivatives can then potentially be converted to the corresponding 2-thiol derivatives through diazotization followed by substitution with a sulfur nucleophile, although this subsequent step is not always straightforward.
The annulation of a thiazole ring onto a pyridine scaffold is a versatile and widely employed strategy for constructing thiazolo[4,5-b]pyridines. dmed.org.ua This approach typically starts with a pyridine derivative bearing functional groups that are amenable to cyclization to form the fused thiazole ring. dmed.org.ua
A common precursor for this strategy is 2-aminopyridine-3-thiol (B8597). dmed.org.ua This intermediate can be reacted with various electrophiles to construct the thiazole ring. For example, a convenient preparation method involves stirring 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of zinc oxide nanoparticles to yield the desired thiazolo[4,5-b]pyridine derivative. dmed.org.ua Another pathway involves the acylation of a pyridin-2-amine, followed by thionation and subsequent oxidative cyclization to form the fused thiazole ring. dmed.org.ua
The solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has also been reported, utilizing a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to afford a thiazole resin. This resin is then converted to the desired thiazolopyridine via the Friedländer protocol under microwave irradiation. researchgate.net
Multi-component reactions (MCRs) and domino reaction strategies offer efficient and atom-economical pathways to the thiazolo[4,5-b]pyridine core. nih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, reducing the need for isolation of intermediates and purification steps. nih.gov
One such approach is a three-component condensation of a mercaptonitrile potassium salt, appropriate α-bromo ketones, and other ketones, catalyzed by zinc chloride, to produce 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Another example is a heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, which generates 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua These methods highlight the power of MCRs in rapidly accessing a diverse range of substituted thiazolo[4,5-b]pyridines.
Specific Synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol
The synthesis of this compound from 2-Amino-5-bromopyrazine-3-thiol is not a direct route as the starting material is a pyrazine (B50134) derivative, which would lead to a thiazolo[4,5-b]pyrazine core, not a thiazolo[4,5-b]pyridine core. The correct pyridine-based precursor would be 2,3-diamino-5-bromopyridine. This commercially available compound could theoretically undergo cyclization with carbon disulfide to form the target this compound. sigmaaldrich.com This reaction is a common method for the synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines and could potentially be applied to the corresponding diaminopyridine.
While a direct synthesis from a pyrazine analogue is not applicable, the synthesis of brominated thiazolo[5,4-b]pyridine (B1319707) derivatives has been reported and may offer insights. For instance, a 2,4-dichloro-3-nitropyridine (B57353) can be converted in several steps to an amino-thiazolo[5,4-b]pyridine derivative. This intermediate can then undergo a copper bromide-mediated bromination to introduce a bromine atom onto the heterocyclic core. nih.gov
A plausible synthetic route to this compound would likely proceed through a 6-Bromothiazolo[4,5-b]pyridin-2-amine intermediate. This intermediate could be synthesized from 5-bromo-2,3-diaminopyridine by reaction with cyanogen (B1215507) bromide or by cyclization of a thiourea derivative of 2-amino-5-bromopyridine.
Once the 6-Bromothiazolo[4,5-b]pyridin-2-amine is obtained, it could be converted to the corresponding thiol. A standard method for this transformation is the Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite (B80452) source in an acidic medium, followed by treatment with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis to yield the thiol. While this represents a logical synthetic pathway, specific experimental conditions and yields for the synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine and its conversion to the target thiol are not explicitly documented in the reviewed literature.
Deamination Procedures for Brominated Thiazolopyridines
Deamination offers a strategic method for the removal of an amino group from an aromatic ring, often by converting it into a diazonium salt which can then be displaced. This is particularly useful for accessing substitution patterns that are not achievable through direct synthesis. For a precursor like amino-6-bromothiazolo[4,5-b]pyridine, this process would typically involve two key steps: diazotization and dediazoniation.
Diazotization: The first step is the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mnstate.edunumberanalytics.com
Dediazoniation: The subsequent removal of the diazonium group (as N₂ gas) can be accomplished using a reducing agent. A common reagent for this purpose is hypophosphorous acid (H₃PO₂), which effectively replaces the diazonium group with a hydrogen atom. This two-step sequence provides a pathway to transform an amino-substituted brominated thiazolopyridine into its non-amino counterpart.
Another powerful application of the diazonium intermediate is the Sandmeyer reaction, which allows for the introduction of various substituents. wikipedia.orgnih.gov While the goal of simple deamination is replacement with hydrogen, the Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively. nih.govorganic-chemistry.org This method underscores the versatility of diazonium intermediates in the synthesis of diverse thiazolopyridine derivatives.
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry provides powerful tools to modify complex molecules like this compound. The bromine atom on the pyridine ring is a key functional handle for introducing molecular diversity through various advanced coupling and synthesis techniques.
Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions
The bromine atom at the 6-position of the thiazolo[4,5-b]pyridine core is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.comyoutube.com This reaction's tolerance for a wide variety of functional groups makes it highly applicable for derivatizing the this compound scaffold. youtube.com
Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The catalytic cycle is similar to the Suzuki coupling but involves migratory insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination. libretexts.org This method allows for the introduction of vinyl groups onto the thiazolopyridine ring system. The reactivity of aryl bromides in these reactions makes them excellent substrates for such transformations. beilstein-journals.org
Below is a table summarizing representative conditions for these cross-coupling reactions as applied to general aryl bromides, which are applicable to the target compound.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF/H₂O |
| Mizoroki-Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often, enhanced purity. mdpi.com The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds.
For thiazolopyridine derivatives, microwave energy can be used to expedite key ring-forming steps or subsequent functionalization reactions. For instance, multicomponent reactions that form the core heterocyclic structure can often be completed in minutes under microwave heating, compared to hours with traditional methods. Similarly, palladium-catalyzed cross-coupling reactions, as described in the previous section, are frequently enhanced by microwave irradiation, allowing for lower catalyst loadings and faster conversions. mdpi.com
The table below presents examples of microwave-assisted synthesis for related heterocyclic systems, illustrating the typical improvements in reaction time and yield.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference Context |
|---|---|---|---|---|
| Heterocycle Formation | Several hours | 5-15 minutes | Often significant | Synthesis of Thiazolopyrimidines |
| Suzuki Coupling | Hours | Minutes | Variable, faster kinetics | General Pd-catalyzed reactions mdpi.com |
Solid-Phase Synthesis Approaches for Thiazolopyridine Derivatives
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries, facilitating purification by anchoring the substrate to a solid support (resin) while reagents are added in solution. This methodology has been successfully applied to the synthesis of thiazolo[4,5-b]pyridine derivatives.
A common strategy begins with anchoring a building block to a resin, such as a Merrifield resin. The synthesis proceeds through a series of sequential reactions to build the heterocyclic core on the solid support. For thiazolo[4,5-b]pyridines, a key step can be the Thorpe-Ziegler cyclization to form a thiazole ring, followed by a Friedländer annulation to construct the fused pyridine ring. The Friedländer reaction, which condenses an o-aminoaryl ketone with a compound containing a reactive α-methylene group, is often facilitated by microwave irradiation to improve efficiency.
After the full scaffold is assembled on the resin, the final product is cleaved from the support. The use of a "traceless linker" ensures that no part of the linker remains on the final molecule. This approach allows for the systematic introduction of diversity at various points in the synthesis by simply changing the building blocks used in each step.
The general sequence for the solid-phase synthesis of a substituted thiazolo[4,5-b]pyridine library can be summarized as follows:
| Step | Description | Key Reaction Type |
|---|---|---|
| 1 | Attachment of initial building block to solid support (e.g., Merrifield resin). | Anchoring/Linker Chemistry |
| 2 | Formation of the thiazole ring on the resin. | Thorpe-Ziegler Cyclization |
| 3 | Construction of the fused pyridine ring. | Friedländer Annulation |
| 4 | Optional modification of the scaffold (e.g., nucleophilic substitution). | Functionalization |
| 5 | Cleavage of the final product from the resin. | Final Cleavage |
Chemical Reactivity and Derivatization Strategies of 6 Bromothiazolo 4,5 B Pyridine 2 Thiol
Functional Group Transformations at the Thiol Moiety
The thiol group in the 2-position of the thiazole (B1198619) ring is a primary site for functionalization. Due to tautomerism, 6-bromothiazolo[4,5-b]pyridine-2-thiol can exist in both a thiol and a thione form. The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile, facilitating reactions such as S-alkylation and S-acylation.
S-alkylation of heterocyclic thiols is a common and efficient method for introducing a variety of substituents. For compounds structurally similar to this compound, such as 2-mercaptobenzothiazole, direct alkylation typically occurs on the exocyclic sulfur atom. rsc.org This reaction is generally carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. This anion then readily reacts with alkyl halides or other alkylating agents. nih.gov
Similarly, S-acylation can be achieved by reacting the thiol with acyl halides or anhydrides, usually in the presence of a base to scavenge the acid byproduct. nih.gov These reactions lead to the formation of thioesters, which are valuable intermediates in organic synthesis. The choice of reaction conditions, including the base and solvent, can be crucial for achieving high yields and selectivity.
| Reagent | Product | Reaction Conditions | Reference |
| Benzyl halide | 2-(Benzylsulfanyl) derivative | Sodium salt of thiol, N,N-dimethylformamide, room temperature | nih.gov |
| 2-Bromo-4'-methylacetophenone | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | Base, solvent | nih.gov |
| Alkyl halides | S-Alkyl derivatives | Base (e.g., NaH, K2CO3), solvent (e.g., DMF, acetone) | rsc.org |
| Acyl chlorides | S-Acyl derivatives (Thioesters) | Base (e.g., pyridine (B92270), triethylamine), solvent (e.g., CH2Cl2, THF) | nih.gov |
The thiolate anion derived from this compound is a strong nucleophile and can participate in various nucleophilic substitution reactions. libretexts.orgwikipedia.org In these reactions, the sulfur atom attacks an electrophilic center, displacing a leaving group. This reactivity is fundamental to the S-alkylation reactions mentioned previously but extends to a broader range of electrophiles.
Thiolate anions are known to be excellent nucleophiles in SN2 reactions with alkyl halides and tosylates. libretexts.orgorganic-chemistry.org The high nucleophilicity of sulfur compared to oxygen allows for selective reactions even in the presence of other potentially nucleophilic groups. libretexts.org This property enables the synthesis of a wide variety of thioethers by reacting the deprotonated this compound with substrates containing good leaving groups. The efficiency of these reactions is influenced by factors such as the nature of the electrophile, the leaving group, the solvent, and the reaction temperature.
Reactivity at the Bromine Substituent
The bromine atom at the 6-position of the pyridine ring is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The bromine atom on the electron-deficient pyridine ring of this compound is well-suited for such transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds. For related heterocyclic systems, such as bromo-imidazo[4,5-b]pyridines, Suzuki coupling has been successfully employed to introduce various aryl and heteroaryl substituents. nih.govmdpi.com The thiol group may require protection prior to the coupling reaction to avoid catalyst poisoning.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.org This method is highly effective for synthesizing N-aryl and N-heteroaryl amines from the corresponding bromides. chemspider.comlibretexts.orgnih.gov The presence of the free thiol could interfere with the catalytic cycle, and thus, S-protection would likely be necessary.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 6-Aryl-thiazolo[4,5-b]pyridine derivative | mdpi.com |
| Suzuki Coupling | 4-Cyanophenyl boronic acid | Pd catalyst | Base | 6-(4-Cyanophenyl)-imidazo[4,5-b]pyridine derivative | nih.gov |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | [Pd2(dba)3]/BINAP | NaOBut | N,N'-Bis(pyridin-yl)cyclohexane-1,2-diamine | chemspider.com |
| Buchwald-Hartwig | Diarylamines | Pd catalyst/ligand | Base | 5-N,N-Diarylaminothiazole derivative | researchgate.net |
Halogen-metal exchange, most commonly lithium-halogen exchange, is a powerful method for converting aryl halides into highly reactive organometallic intermediates. harvard.eduprinceton.edu These intermediates can then be quenched with a wide variety of electrophiles to introduce new functional groups.
A significant challenge for performing a halogen-metal exchange on this compound is the presence of the acidic thiol proton. Standard organolithium reagents like n-butyllithium would first deprotonate the thiol before any exchange could occur, consuming at least one equivalent of the reagent. However, specialized methods have been developed for bromoheterocycles bearing acidic protons. nih.govnih.gov One such protocol involves the combined use of a Grignard reagent (like i-PrMgCl) to form a magnesium salt of the thiol, followed by the addition of an organolithium reagent (like n-BuLi) to perform the bromine-lithium exchange under non-cryogenic conditions. nih.gov The resulting lithiated species can then react with electrophiles such as aldehydes, ketones, or carbon dioxide to yield a diverse array of derivatives.
Reactivity of the Heterocyclic Nitrogen Atoms
The thiazolo[4,5-b]pyridine (B1357651) core contains two nitrogen atoms: one in the thiazole ring (N-3) and one in the pyridine ring (N-4). Both are potential sites for electrophilic attack, such as N-alkylation. The relative reactivity of these nitrogen atoms can be influenced by electronic factors and reaction conditions.
In related systems like 2-mercaptobenzothiazole, alkylation can occur at the thiazole nitrogen (N-3) in addition to the exocyclic sulfur. rsc.org The site of alkylation (N vs. S) is often dependent on the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor the softer sulfur atom. The use of the sodium salt of the thiol often directs alkylation to the sulfur, whereas the silver salt can favor N-alkylation. For this compound, N-alkylation would likely occur at the thiazole nitrogen, leading to the formation of thiazolium salts, which are resonance-stabilized. pharmaguideline.com The pyridine nitrogen is generally less nucleophilic due to the electron-withdrawing nature of the fused thiazole ring and is less likely to undergo alkylation under typical conditions.
Alkylation and Acylation of Ring Nitrogen Atoms
The nitrogen atoms within the thiazolo[4,5-b]pyridine core are key sites for derivatization through alkylation and acylation reactions. These reactions allow for the introduction of a wide range of substituents, enabling the modulation of the molecule's physicochemical properties.
Alkylation reactions on related thiazolo[4,5-b]pyridine-2-one systems have been shown to proceed at the N3 position. derpharmachemica.com This suggests that this compound would likely undergo alkylation at the corresponding nitrogen atom of the thiazole ring. The reaction typically involves the use of an alkyl halide in the presence of a base to facilitate the deprotonation of the nitrogen, thereby increasing its nucleophilicity.
Acylation of the ring nitrogen atoms provides another route for functionalization. Studies on similar thiazolo[4,5-b]pyridine-2-one derivatives have demonstrated that acylation can be achieved, for example, through reaction with acyl chlorides. nuph.edu.ua This modification is crucial for creating amide derivatives and further expanding the chemical space around the core structure.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on a Thiazolo[4,5-b]pyridine Scaffold (Data is illustrative and based on reactions of analogous compounds)
| Reagent | Reaction Type | Product Description |
| Alkyl Halide (e.g., Ethyl Iodide) | Alkylation | N-alkylated thiazolo[4,5-b]pyridine derivative |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | N-acylated thiazolo[4,5-b]pyridine derivative |
Regioselectivity Considerations in Nitrogen-Functionalization
When considering the functionalization of the nitrogen atoms in this compound, regioselectivity is a critical aspect. The molecule possesses two nitrogen atoms, one in the pyridine ring and one in the thiazole ring, both of which are potential sites for electrophilic attack.
In related heterocyclic systems, the site of alkylation can be influenced by both electronic and steric factors. The nitrogen atom in the thiazole ring (N3) is generally more nucleophilic and sterically accessible compared to the pyridine nitrogen (N4). Therefore, it is anticipated that alkylation and acylation would preferentially occur at the N3 position. This regioselectivity is crucial for the controlled synthesis of specific isomers and for understanding the structure-activity relationships of the resulting derivatives. The use of specific bases and reaction conditions can further influence the regiochemical outcome of these reactions. nih.gov
Oxidation and Reduction Processes of the Thiazolo[4,5-b]pyridine System
Oxidation Reactions at the Sulfur Atom
The sulfur atom in the thiol group at the 2-position is susceptible to oxidation. Mild oxidation would likely lead to the formation of a disulfide bridge between two molecules of this compound.
Furthermore, in the context of solid-phase synthesis of related thiazolo[4,5-b]pyridine derivatives, sulfides have been shown to be oxidized to sulfones. researchgate.net This suggests that the sulfur atom in the thiazole ring of this compound could also be oxidized under appropriate conditions, likely forming a sulfoxide (B87167) or a sulfone. Such transformations would significantly alter the electronic properties and the geometry of the molecule.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| Mild Oxidant (e.g., I2, H2O2) | Disulfide |
| Strong Oxidant (e.g., m-CPBA) | Sulfoxide/Sulfone |
Ring System Stability under Reductive Conditions
The thiazolo[4,5-b]pyridine ring system is generally stable due to its aromatic character. However, the presence of a bromine substituent introduces a potential site for reduction. Catalytic hydrogenation, for instance, could lead to the reductive dehalogenation of the molecule, yielding thiazolo[4,5-b]pyridine-2-thiol. The choice of catalyst and reaction conditions would be critical to achieve this transformation without affecting the integrity of the heterocyclic core. The stability of the thiazole and pyridine rings under most reductive conditions is expected to be high, preserving the core scaffold for further functionalization after the removal of the bromine atom.
Medicinal Chemistry and Biological Activity Investigations of 6 Bromothiazolo 4,5 B Pyridine 2 Thiol Analogues
Anticancer and Antiproliferative Potentials
Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have demonstrated notable potential as anticancer and antiproliferative agents through various mechanisms of action.
While research specifically on 6-Bromothiazolo[4,5-b]pyridine-2-thiol analogues is limited, studies on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold have identified potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
c-KIT Inhibition: A series of novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-KIT proto-oncogene, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.gov One notable derivative, 6r , demonstrated significant inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants. nih.gov This compound was found to be potent against a c-KIT V560G/D816V double mutant, which is resistant to the established c-KIT inhibitor, imatinib. nih.gov The functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was reported for the first time to identify novel c-KIT inhibitors. nih.gov
PI3K Inhibition: The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. nih.gov The 4-nitrogen of the thiazolo[5,4-b]pyridine core has been identified as a key hinge-binding motif for PI3K kinase inhibitors. nih.gov
There is currently no publicly available research on the inhibition of Ste20-like kinase 4 (STK4) by this compound analogues.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT | Derivative 6r shows potent inhibition of imatinib-resistant c-KIT V560G/D816V double mutant. | nih.gov |
| Thiazolo[5,4-b]pyridine Derivatives | PI3K | The 4-nitrogen of the scaffold acts as a hinge-binding motif for PI3K. | nih.gov |
The induction of apoptosis, or programmed cell death, is a key strategy for anticancer therapies. Thiazole-based pyridine (B92270) derivatives have been shown to trigger this process through caspase-dependent pathways. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. nih.gov
One study on thiazole-based pyridines identified several compounds that induce apoptosis in lung cancer cells. nih.gov Mechanistic studies confirmed the involvement of mitochondrial pathways in this process through the activation of caspase-3. nih.gov Specifically, compounds 2b and 2c were found to cause greater activation of caspase-3 compared to other tested analogues. nih.gov
Furthermore, research on the isomeric thiazolo[5,4-b]pyridine derivatives has shown that they can attenuate the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. nih.gov This suggests that the broader class of thiazolopyridines can modulate cellular pathways to promote cancer cell death.
| Compound Class | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Thiazole-based Pyridines | Caspase-3 Activation | Compounds 2b and 2c demonstrated significant activation of caspase-3 in lung cancer cells. | nih.gov |
| Thiazolo[5,4-b]pyridine Derivatives | Apoptosis Induction | Attenuates cancer cell proliferation by inducing apoptosis and cell cycle arrest. | nih.gov |
A number of studies have highlighted the antiproliferative activity of thiazolo[4,5-b]pyridine analogues against various human cancer cell lines. The introduction of different substituents on the core scaffold has been shown to significantly influence their cytotoxic potential.
For instance, the introduction of a phenylazo substitute at the C6-position of the 3H-thiazolo[4,5-b]pyridin-2-one core was found to increase its anticancer potential threefold. researchgate.net In another study, thiazolo[4,5-b]pyridine derivatives were synthesized and showed moderate antitumor activity against a panel of malignant tumor cells. dmed.org.ua
| Compound Class | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 3H-thiazolo[4,5-b]pyridin-2-ones | Various tumor cell lines | A C6-phenylazo substitution increased anticancer activity by three times. | researchgate.net |
| Thiazolo[4,5-b]pyridine derivatives | Various malignant tumor cells | Demonstrated moderate antitumor activity. | dmed.org.ua |
Antimicrobial and Antitubercular Activities
Analogues of this compound have also been investigated for their potential to combat bacterial and fungal infections.
Thiazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.net One study reported that a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones exhibited moderate activity against several pathogenic bacteria. Notably, compound 3g from this series displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.
Another investigation into thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to the target scaffold, also revealed significant antibacterial properties. researchgate.net Compounds from this series were found to be active against Staphylococcus aureus, with MIC values for some derivatives as low as 78 µg/mL. researchgate.net
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones (Compound 3g ) | Pseudomonas aeruginosa | 0.21 μM | |
| Escherichia coli | 0.21 μM | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | Staphylococcus aureus | 78 µg/mL (for compounds 4c and 7c ) | researchgate.net |
The antifungal potential of the thiazolo[4,5-b]pyridine scaffold has also been explored. researchgate.net In a screening of various thiazolo[4,5-b]pyridine derivatives, several compounds demonstrated notable activity against fungal pathogens. researchgate.netconsensus.app
One particular derivative, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, exhibited the highest antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Candida albicans. researchgate.netconsensus.app Other studies have also confirmed the antifungal effects of this class of compounds. researchgate.net
| Compound Class | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | 12.5 μg/mL | researchgate.netconsensus.app |
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, MurD)
Analogues of the thiazolo[4,5-b]pyridine scaffold have been identified as promising inhibitors of essential bacterial enzymes, representing a potential avenue for the development of new antimicrobial agents. researchgate.net DNA gyrase and topoisomerase IV are critical bacterial enzymes that maintain DNA topology and are validated targets for antibiotics. nih.govmdpi.comnih.gov The GyrB subunit of DNA gyrase, which possesses ATPase activity, is a particularly attractive target for novel inhibitors. researchgate.netsciencebiology.org
Research has shown that the thiazolo[5,4-b]pyridine scaffold, an isomer of the core structure of interest, can exhibit DNA gyrase B inhibitory activity. researchgate.netmdpi.com More directly, molecular docking studies have been performed on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives against both MurD and DNA gyrase. researchgate.net These computational analyses help to predict the binding interactions and affinity of the compounds for the active sites of these enzymes, guiding further synthesis and development. researchgate.net For instance, the binding energies and inhibitory constants of active thiazolopyridine derivatives have been compared to reference drugs like ciprofloxacin through in silico models. researchgate.net
The development of inhibitors targeting these enzymes is crucial, especially in the face of growing multidrug resistance. researchgate.net While many thiazole (B1198619) derivatives have been investigated as DNA gyrase inhibitors, the specific structure-activity relationships for this compound analogues in this context remain an area for more extensive investigation. actascientific.comals-journal.com The existing data, however, confirms that the thiazolo[4,5-b]pyridine core is a valid starting point for designing inhibitors of key bacterial enzymes like DNA gyrase and MurD. researchgate.net
Antioxidant and Anti-inflammatory Properties
The thiazolo[4,5-b]pyridine framework has been extensively studied for its potential antioxidant and anti-inflammatory activities. nih.govresearchgate.net Numerous studies have reported the synthesis of novel derivatives and their subsequent evaluation using in vitro and in vivo models. nih.govresearchgate.net
The antioxidant capacity of these compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nuph.edu.uapensoft.netresearchgate.net A variety of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have been synthesized and shown to possess significant radical scavenging effects. pensoft.netresearchgate.net Similarly, a series of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones demonstrated potential as antioxidant agents. nuph.edu.ua These findings suggest that the fused heterocyclic core is a promising scaffold for the development of compounds that can mitigate oxidative stress. pensoft.net
In addition to their antioxidant properties, many thiazolo[4,5-b]pyridine analogues exhibit notable anti-inflammatory effects. biointerfaceresearch.com The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate this activity. nih.govresearchgate.net Studies have revealed that certain derivatives, such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid, display potent anti-inflammatory action, in some cases exceeding that of the standard drug, ibuprofen. nih.govresearchgate.net Molecular docking studies have also been employed to preselect compounds for testing by predicting their interaction with inflammatory targets like cyclooxygenase-2 (COX-2). nih.govresearchgate.net
The table below summarizes the antioxidant activity of selected thiazolo[4,5-b]pyridine derivatives from a representative study.
| Compound ID | Structure | Antioxidant Activity (% DPPH Inhibition) |
| 5a | 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetamide | High |
| 5d | N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide | Moderate |
| 1h | 4-Benzyloxy-benzoic acid N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetyl]-hydrazide | Moderate to High |
Data is qualitative based on findings reported in the literature. pensoft.net
Other Pharmacological Modulations
The thiazolo[4,5-b]pyridine scaffold has been explored as a template for the development of histamine H3 receptor antagonists. rjptonline.org The H3 receptor is primarily found in the central nervous system and acts as an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are known to have stimulant and nootropic effects, making them potential therapeutic agents for cognitive and sleep disorders like Alzheimer's disease and narcolepsy. wikipedia.orgnih.govdrugbank.com
A study focused on 2,6-disubstituted thiazolo[4,5-b]pyridines identified them as having H3 receptor antagonistic activity. rjptonline.org Through three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling, researchers have worked to establish the key structural features necessary for this activity. rjptonline.org These computational studies help in the rational design of more potent and selective H3 receptor antagonists. rjptonline.org The thiazolo[5,4-b]pyridine isomeric system has also been noted for its potential as an H3 receptor antagonist. researchgate.netmdpi.com
Analogues based on the isomeric thiazolo[5,4-b]pyridine scaffold have been successfully developed as potent agonists for sphingosine-1-phosphate (S1P) receptors, specifically S1P1 and S1P5. nih.govnih.gov S1P receptors play a crucial role in regulating lymphocyte trafficking, and S1P1 agonists are effective immunomodulators. nih.gov
A significant development in this area was the discovery of AMG 369, a potent dual S1P1/S1P5 agonist with limited activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.govnih.gov This compound, 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid, demonstrated the ability to reduce circulating blood lymphocyte counts in animal models, a hallmark of S1P1 agonism. nih.gov This line of research highlights the potential of the broader thiazolopyridine class of compounds to serve as a foundation for developing selective S1P receptor modulators for autoimmune diseases. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the thiazolo[4,5-b]pyridine core and its analogues influence their biological activities.
For Antibacterial Activity: In the context of DNA gyrase inhibitors, the specific nature and position of substituents on the heterocyclic system are critical for enzyme inhibition. nih.govnih.gov While detailed SAR for 6-bromothiazolo[4,5-b]pyridine itself is emerging, studies on related scaffolds show that bulky groups can enhance binding, while polar groups can form key hydrogen bonds within the enzyme's active site. researchgate.net
For Antioxidant Properties: In studies of antioxidant thiazolo[4,5-b]pyridine-2-ones, modifications at the N3 and C5 positions have been explored. nih.govnuph.edu.ua The introduction of various aryl groups at the N3 position and acylation at the C5 hydroxyl group were shown to modulate the antioxidant activity, indicating that both electronic and steric factors of the substituents play a role. nuph.edu.ua
For Receptor Modulation:
H3 Receptor Antagonism: For 2,6-disubstituted thiazolo[4,5-b]pyridines, 3D-QSAR studies have provided contour plots that visualize the relationship between structural features and activity. These models indicate that steric and electrostatic properties of the substituents are crucial for potent H3 receptor antagonism, guiding the design of new derivatives with improved efficacy. rjptonline.org
S1P Receptor Agonism: In the thiazolo[5,4-b]pyridine series of S1P1 agonists, the addition of small lipophilic groups at the benzylic position improved potency. nih.gov The presence of a cyclopropyl group in the lead compound AMG 369 was found to be particularly important, suggesting it endows the molecule with a unique conformation or facilitates specific interactions within the S1P1 receptor binding pocket. nih.gov
For Kinase Inhibition: SAR studies on thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors revealed that a sulfonamide group was important for inhibitory activity. nih.gov Furthermore, having a pyridyl group attached to the core scaffold was another key structural unit for potency, as its replacement with a phenyl group led to a significant drop in activity. nih.gov Similarly, for c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time to identify novel compounds capable of overcoming drug resistance. nih.gov
These examples demonstrate that the biological efficacy and selectivity of thiazolo[4,5-b]pyridine analogues can be finely tuned by strategic modification of substituents at various positions around the core heterocyclic structure.
Conformational Analysis and Biological Performance
The biological activity of thiazolo[4,5-b]pyridine derivatives is intrinsically linked to their three-dimensional conformation, which dictates how they fit into the binding sites of biological targets. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps to identify the most stable spatial arrangements of these molecules. For instance, theoretical conformational analysis of some thiazolo[4,5-b]pyridine derivatives has shown a preference for a coplanar arrangement of the thiazolin-2-one and phenyl systems. researchgate.net
The specific substituents on the thiazolo[4,5-b]pyridine core play a crucial role in determining the molecule's preferred conformation and, consequently, its biological performance. The size, electronics, and placement of these substituents can influence the molecule's interaction with target proteins, affecting its efficacy and selectivity. Molecular docking studies, which predict the binding orientation of a molecule to a target, are often used to correlate conformational preferences with biological activity. nih.govresearchgate.net For example, docking studies have been employed to preselect thiazolo[4,5-b]pyridine derivatives for in vitro anti-inflammatory activity testing, with results often correlating well with the predicted binding modes. nih.govresearchgate.net
Table 1: Relationship between Conformational Features and Biological Activity of Thiazolo[4,5-b]pyridine Analogues
| Feature | Influence on Biological Performance | Research Finding |
| Planarity | Affects intercalation with DNA and stacking interactions in enzyme active sites. | Theoretical analysis suggests a preference for a coplanar arrangement in some derivatives. researchgate.net |
| Substituent Position | Determines the orientation within the binding pocket and the potential for specific interactions (e.g., hydrogen bonds, hydrophobic interactions). | Structure-activity relationship (SAR) studies on related thiazolo[5,4-b]pyridines revealed that the position of substituents significantly impacts inhibitory activity against kinases like c-KIT. nih.gov |
| Rotatable Bonds | Provides conformational flexibility, allowing the molecule to adapt to the shape of the binding site. | The number and nature of rotatable bonds are key parameters in computational conformational analysis to identify low-energy, biologically relevant conformers. |
Molecular Mechanisms of Action
The diverse biological activities of thiazolo[4,5-b]pyridine analogues stem from their ability to interact with various molecular targets, including enzymes and nucleic acids. Their structural similarity to endogenous purines allows them to function as competitive inhibitors or modulators of biological pathways.
Thiazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of several enzymes. Molecular docking studies have provided insights into their interactions with the active sites of these enzymes. For example, certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been docked against MurD ligase and DNA gyrase, suggesting a potential mechanism for their antibacterial activity. researchgate.net These studies indicate that the thiazolo[4,5-b]pyridine core can form key hydrogen bonds and pi-pi stacking interactions with amino acid residues and nucleotides within the enzyme's active site. researchgate.net
Similarly, derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and c-KIT. nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents for potent enzyme inhibition. For instance, in a series of thiazolo[5,4-b]pyridine derivatives targeting PI3Kα, a pyridyl group attached to the core scaffold was found to be a necessary moiety for enzymatic potency. nih.gov
Table 2: Enzyme Inhibition by Thiazolo[4,5-b]pyridine Analogues
| Enzyme Target | Type of Inhibition | Key Interactions |
| DNA Gyrase | Competitive | Hydrogen bonding, Pi-Pi stacking with nucleotides. researchgate.net |
| MurD Ligase | Competitive | Interactions with active site residues. researchgate.net |
| c-KIT | Competitive | Hydrophobic interactions. nih.gov |
| PI3Kα | Competitive | Hydrogen bond interactions with hinge region residues. nih.gov |
The planar structure of the thiazolo[4,5-b]pyridine ring system suggests a potential for interaction with nucleic acids, primarily through intercalation between base pairs of DNA. Studies on structurally similar thiazolo[5,4-b]pyridine derivatives have demonstrated their ability to bind to calf thymus DNA (CT-DNA). actascientific.comresearchgate.net These studies, utilizing UV-Vis absorption titration and viscosity measurements, suggest an intercalative binding mode. actascientific.comresearchgate.net
Molecular docking simulations of these compounds with a DNA duplex further support the intercalative binding model, showing strong interactions within the DNA grooves. actascientific.com By binding to DNA, these compounds can disrupt cellular processes such as DNA replication and transcription, leading to cytotoxic effects against cancer cells. The ability of some pyridine-thiazole hybrid molecules to affect DNA nativity and alter nucleus morphology further points to DNA as a key cellular target. mdpi.com
Table 3: DNA Binding Parameters of a Thiazolo[5,4-b]pyridine Derivative
| Parameter | Value | Method |
| Binding Constant (Kb) | 7.24 × 10^5 M^-1 | UV-Vis Absorption Titration researchgate.net |
| Binding Mode | Intercalation | Viscosity Measurements researchgate.net |
| Binding Energy | -5.02 Kcal/mol | Molecular Docking actascientific.com |
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of medicinal chemistry. The thiazolo[4,5-b]pyridine scaffold is considered a bioisostere of the endogenous purine ring system found in nucleotides like adenine and guanine. researchgate.net This structural mimicry allows these compounds to be recognized by and interact with biological targets that normally bind purines, such as kinases and other ATP-dependent enzymes.
This bioisosteric relationship explains the broad spectrum of pharmacological activities observed for thiazolo[4,5-b]pyridine derivatives, including their roles as inhibitors of various kinases. researchgate.net By replacing the purine core with the thiazolo[4,5-b]pyridine scaffold, medicinal chemists can modulate the compound's properties, such as its metabolic stability, potency, and selectivity, to develop more effective therapeutic agents. The heterocycle of 1,2,4-triazolo[1,5-a] pyrimidine, another purine bioisostere, has also been successfully used to develop potent inhibitors of various enzymes. mdpi.com
Computational Chemistry and Cheminformatics Studies on 6 Bromothiazolo 4,5 B Pyridine 2 Thiol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromothiazolo[4,5-b]pyridine-2-thiol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to perform full geometry optimization without symmetry constraints. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. These optimized geometries are foundational for subsequent electronic property calculations. nih.govresearchgate.net
DFT is also employed to calculate various electronic properties that dictate the reactivity and stability of the molecule. nih.gov These properties include dipole moment, polarizability, and the distribution of electron density. The accuracy of these calculations allows for a reliable prediction of the molecule's behavior in different chemical environments.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of these orbitals and the energy gap (ΔE) between them (ΔE = ELUMO - EHOMO) are critical descriptors of molecular reactivity and stability. sapub.org
For derivatives of thiazolo[4,5-b]pyridine (B1357651), DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net A small HOMO-LUMO energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. nih.gov For instance, a lower energy gap implies that less energy is required to transfer an electron from the HOMO to the LUMO, making the molecule more reactive. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks, respectively. wuxibiology.com
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific energy values for this compound require dedicated computational studies.
Molecular Electrostatic Potential Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. chemrxiv.org Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. mdpi.com
For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their high electronegativity and lone pairs of electrons, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the thiol group would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or DNA.
Ligand-Protein Binding Mode Prediction for Biological Targets (e.g., DNA Gyrase B, DHFR, Kinases)
Molecular docking is employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. This information is crucial for understanding the mechanism of action of potential drugs. Thiazolo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of various biological targets.
DNA Gyrase B: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov Docking studies of thiazolo[4,5-b]pyridine derivatives into the ATP-binding site of E. coli DNA gyrase B can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues like Asp73, Gly77, and Thr165. researchgate.net These interactions are critical for the inhibitory activity of the compound. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is another important target for antibacterial and anticancer drugs, as it is involved in the synthesis of nucleic acids. ekb.eg Docking simulations can predict how this compound might bind to the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolate. mdpi.com
Kinases: Protein kinases play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov Docking studies can help identify which kinases might be targeted by this compound and elucidate the binding mode within the ATP-binding pocket of the kinase.
Table 2: Predicted Binding Affinities from Docking Simulations
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| DNA Gyrase B | e.g., 6F86 | Value |
| DHFR | e.g., 1DLS | Value |
| Protein Kinase C | e.g., 1PTR | Value |
Note: Specific binding affinity values require specific docking calculations against the respective protein structures.
Homology Modeling for Target Protein Structure Elucidation
In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique relies on the known crystal structure of a homologous protein (a protein with a similar amino acid sequence). nih.gov The quality of the homology model is highly dependent on the sequence identity between the target and the template protein. Once a reliable model of the target protein is generated, it can be used for molecular docking studies to predict the binding of ligands like this compound, thereby guiding the design of new inhibitors. nih.gov
Dynamics and Conformation Studies
Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its interaction with biological receptors. Dynamics and conformational studies reveal how this compound and its analogues might bind to a target protein and the stability of such interactions.
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For compounds based on the thiazolo[4,5-b]pyridine scaffold, MD simulations can elucidate the stability of the ligand-receptor complex and identify key binding interactions. researchgate.net
In typical studies involving similar heterocyclic compounds, a ligand is docked into the active site of a target protein, and then an MD simulation is run for a duration, often up to 100 nanoseconds, to observe the complex's behavior in a simulated physiological environment. nih.govresearchgate.net Key metrics are analyzed to determine the stability of the binding, including:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the receptor's active site. nih.gov For example, simulations of a thiazolo[3,2-a]pyridine derivative targeting the α-amylase enzyme showed the complex stabilizing after 25 nanoseconds. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in residues within the binding pocket could indicate an unstable interaction, whereas stability suggests a strong, persistent binding. nih.govresearchgate.net
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are critical for binding affinity and specificity. MD simulations can track these bonds throughout the simulation, revealing which interactions are most crucial for maintaining the complex. nih.gov Docking studies on a thiazolo[5,4-b]pyridine (B1319707) analogue, for instance, revealed key hydrogen bond interactions with Val851 and Lys802 residues in the ATP binding pocket of the PI3Kα kinase. nih.gov
Table 1: Representative Data from MD Simulation Analysis of a Thiazolo-Pyridine Derivative
| Metric | Observation | Implication |
| RMSD | Stable trajectory after an initial equilibration period (e.g., < 0.3 nm deviation). researchgate.net | The ligand maintains a consistent binding pose within the receptor active site. |
| RMSF | Low fluctuation for amino acid residues in the binding pocket. | Key interacting residues are stabilized by the presence of the ligand. |
| Hydrogen Bonds | Consistent formation of 2-4 hydrogen bonds with key residues (e.g., Asp, Gln, Trp). nih.gov | Strong, specific interactions contribute significantly to binding affinity. |
| Solvent Accessible Surface Area (SASA) | A decrease in SASA for the binding site upon ligand binding. researchgate.net | The ligand is well-buried within the active site, shielded from the solvent. |
Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule and determining their relative energies. For a molecule like this compound, this analysis is vital because its biological activity is intrinsically linked to its shape, which dictates how well it can fit into the binding site of a target protein.
Computational methods, such as Density Functional Theory (DFT) calculations, are employed to explore the potential energy surface of the molecule. mdpi.com This process identifies low-energy, stable conformations. The analysis focuses on key rotatable bonds and the resulting spatial arrangement of functional groups. The bioactive conformation—the specific shape the molecule adopts when it binds to its target—is often one of these low-energy structures.
Pharmacophore modeling, a related technique, uses the conformational information of a series of active molecules to build a 3D model of the essential steric and electronic features required for biological activity. This model can then be used to screen for other molecules with a similar conformational profile. mdpi.com
In Silico Prediction of Drug-like Properties and ADME Profiles
Before significant resources are invested in synthesizing and testing a new compound, computational tools are used to predict its potential as a drug. This involves evaluating its "drug-likeness" and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These predictions help to identify candidates that are more likely to have favorable pharmacokinetic properties in the human body. nih.gov
For the thiazolo[4,5-b]pyridine scaffold, several key parameters are assessed:
Lipinski's Rule of Five: This is a well-established guideline for evaluating drug-likeness. It states that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) value not greater than 5. Studies on related thiazolo-pyridine derivatives have shown that they generally adhere to this rule, suggesting good potential for oral absorption. nih.gov
Pharmacokinetic Properties: In silico tools can predict various ADME properties. For example, predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are crucial. High predicted GI absorption is desirable for orally administered drugs.
Metabolic Stability: Predictions also assess a compound's likely interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Inhibition of key CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to adverse drug-drug interactions.
Table 2: Predicted ADME and Drug-Likeness Properties for a Representative Thiazolo[4,5-b]pyridine Analogue
| Property | Predicted Value/Descriptor | Significance |
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |
| LogP | < 5 | Adheres to Lipinski's Rule; indicates optimal lipophilicity |
| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule |
| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with good cell permeability |
| GI Absorption | High | Indicates good potential for oral bioavailability |
| BBB Permeant | No/Low | Suggests the compound is less likely to cause CNS side effects |
| CYP Inhibitor | Predicted non-inhibitor of major isoforms | Lower risk of metabolic drug-drug interactions |
NMR-Based Metabolomics for Mechanism Elucidation of Bioactive Analogues
Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful analytical technique used to obtain a comprehensive profile of small-molecule metabolites in a biological sample, such as biofluids or cell extracts. mdpi.com When studying bioactive analogues of this compound, this approach can provide critical insights into their mechanism of action. tandfonline.com
The fundamental principle is to compare the metabolic fingerprint of a biological system (e.g., cancer cells, bacteria, or a whole organism) before and after treatment with the compound. mdpi.com Significant changes in the levels of specific metabolites can reveal which metabolic pathways are perturbed by the compound's activity. universiteitleiden.nl
The process typically involves:
Sample Preparation and NMR Spectroscopy: Minimal sample preparation is required, which is a key advantage of NMR. mdpi.com High-resolution 1D and 2D NMR spectra are acquired from both control and treated samples.
Data Analysis: The complex NMR spectra are processed using multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Projection to Latent Structures-Discriminant Analysis (PLS-DA). universiteitleiden.nl These methods identify the specific NMR signals—and thus the metabolites—that differ significantly between the groups.
Pathway Analysis: The identified metabolites are then mapped to known biochemical pathways. For example, if a compound causes a significant increase in lactate (B86563) and a decrease in glucose, it may be inhibiting mitochondrial respiration and promoting glycolysis. A study on pigmented rice extracts used this approach to correlate changes in metabolites like nicotinic acid and citric acid with anti-inflammatory activity. tandfonline.com
Materials Science Applications and Advanced Functional Materials Development
Exploration as Building Blocks for Organic Electronic Materials
The thiazolo[4,5-b]pyridine (B1357651) core is a promising scaffold for the construction of organic electronic materials. The inherent donor-acceptor character, extended π-conjugation, and potential for functionalization make it an attractive candidate for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and photocatalytic systems.
While direct applications of 6-Bromothiazolo[4,5-b]pyridine-2-thiol in OPVs have not been extensively reported, the broader class of thiazole (B1198619) and pyridine-containing conjugated molecules has shown significant promise. These materials can be employed as either electron donor or acceptor components in the active layer of an OPV device. The thiazolo[4,5-b]pyridine scaffold, with its tunable electronic properties, can be chemically modified to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport.
Derivatives of the isomeric thiazolo[5,4-d]thiazole (B1587360) have been successfully used as building blocks for donor-acceptor conjugated polymers in bulk heterojunction solar cells, demonstrating the potential of such fused thiazole systems in photovoltaic applications. The electron-withdrawing nature of the pyridine (B92270) ring in this compound suggests its potential utility in constructing materials with low-lying LUMO levels, which is beneficial for electron acceptors. The bromo and thiol substituents provide handles for polymerization or for attaching other functional groups to further tailor the material's properties for optimal performance in solar cells.
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Bipolar molecules, containing both electron-donating and electron-accepting moieties, are often employed to achieve balanced charge transport and high electroluminescence quantum efficiencies. The thiazolo[4,5-b]pyridine core, with its intrinsic donor-acceptor nature, is a promising platform for designing such bipolar emitters.
Research on related heterocyclic systems, such as carbazole-π-imidazole derivatives, has demonstrated that the incorporation of both electron-rich and electron-deficient units can lead to deep-blue emission with high efficiency. mdpi.com By functionalizing the this compound scaffold, for instance, by attaching hole-transporting units to the thiol group and modifying the pyridine ring, it is conceivable to develop novel emitters with tailored optoelectronic properties for OLED applications. The rigid and planar structure of the fused ring system can also contribute to high thermal stability, a crucial factor for the longevity of OLED devices.
In the context of DSSCs, organic dyes based on donor-π-acceptor (D-π-A) architectures are widely used as sensitizers. The thiazolo[4,5-b]pyridine core can serve as a component of the π-bridge or as the acceptor unit. The thiol group provides a potential anchoring point to the semiconductor surface (e.g., TiO2), although cyanoacrylic acid is a more common anchoring group. The bromine atom allows for the introduction of various donor groups to tune the absorption spectrum of the dye. Research on thiazolo[5,4-d]thiazole-based organic sensitizers has shown their potential in DSSCs, indicating that the isomeric thiazolo[4,5-b]pyridine scaffold is also a promising candidate for developing efficient photosensitizers. nih.gov
Investigation as Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of many heterocyclic compounds has led to their widespread investigation as probes for biological sensing and imaging. The thiazolo[4,5-b]pyridine scaffold is an attractive fluorophore due to its rigid, planar structure and the potential for tuning its photophysical properties through chemical modification.
The design of fluorescent probes often focuses on maximizing fluorescence quantum yield and achieving a significant solvatochromic shift, where the emission wavelength changes with the polarity of the solvent. This latter property is particularly useful for sensing changes in the local environment.
A study on a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-(2'-hydroxyphenyl)thiazolo[4,5-b]pyridine (2-HPTP), demonstrated its utility as a selective sensor for zinc ions. nih.gov This probe exhibited a significant fluorescence enhancement and a large red-shift in its emission spectrum upon binding to Zn2+. nih.gov This behavior is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation and promotes radiative decay.
The design principles for enhancing fluorescence in such systems often involve the introduction of electron-donating and electron-withdrawing groups to create a strong intramolecular charge transfer (ICT) character in the excited state. This ICT character is also responsible for the solvatochromic behavior. For instance, in a study of phenothiazine-based dyes incorporating a thiazolo[4,5-b]quinoxaline moiety, a strong ICT was observed, leading to large Stokes shifts and significant solvatochromism. nih.govresearchgate.net These findings suggest that by strategically modifying the this compound core, it is possible to develop probes with high sensitivity and desirable photophysical properties.
Below is a data table summarizing the photophysical properties of a related thiazolo[4,5-b]pyridine-based fluorescent probe.
| Property | Value | Reference |
| Probe Name | 2-(2'-hydroxyphenyl)thiazolo[4,5-b]pyridine (2-HPTP) | nih.gov |
| Excitation Wavelength (λex) | 360 nm | nih.gov |
| Emission Wavelength (λem) of free probe | 450 nm | nih.gov |
| Emission Wavelength (λem) with Zn2+ | 535 nm | nih.gov |
| Emission Wavelength Shift | 85 nm | nih.gov |
| Detection Limit for Zn2+ | 0.348 µM | nih.gov |
The development of fluorescent probes for the detection of biomolecules associated with neurodegenerative diseases, such as Tau protein aggregates in Alzheimer's disease, is an area of intense research. Thiazole and pyridine derivatives have been explored as potential scaffolds for Tau protein ligands. nih.govmdpi.comrsc.org The planar and aromatic nature of the thiazolo[4,5-b]pyridine core makes it a suitable candidate for binding to the β-sheet structures of Tau aggregates.
While there are no direct reports on the use of this compound as a Tau protein ligand, the structure-activity relationship studies of related compounds provide valuable insights. For example, 2-aminothiazole-flavonoid hybrid derivatives have been shown to bind to Tau protein and inhibit its aggregation. mdpi.com The design of these ligands often involves a donor-acceptor structure to enhance binding affinity and fluorescence properties upon binding.
The this compound molecule could serve as a starting point for the synthesis of a library of potential Tau protein imaging agents. The bromine atom can be functionalized via cross-coupling reactions to introduce various aromatic and heteroaromatic substituents, while the thiol group can be modified to improve solubility and pharmacokinetic properties. The fluorescence of the thiazolo[4,5-b]pyridine core could be modulated upon binding to Tau aggregates, providing a "turn-on" or ratiometric signal for detection.
The following table presents data on the binding affinity of some thiazole-containing compounds to Tau protein, illustrating the potential of this class of molecules.
| Compound Class | Binding Affinity (IC50 or Kd) | Reference |
| 2-Aminothiazole-Flavonoid Hybrids | Micromolar to sub-micromolar range | mdpi.com |
| Benzothiazole Derivatives | Nanomolar to micromolar range | nih.govrsc.org |
Structural Features Favoring Material Performance
The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its macroscopic properties. In the case of this compound, its inherent planarity, extended π-conjugation, and capacity for specific intermolecular interactions are critical to its potential utility in functional materials.
The thiazolo[4,5-b]pyridine ring system, which forms the core of this compound, is an aromatic bicyclic heterocycle. Such fused ring systems are typically planar or nearly planar. This planarity is a crucial feature for enabling effective π-orbital overlap across the molecule. The presence of alternating double bonds and lone pairs of electrons on the nitrogen and sulfur atoms results in a delocalized or conjugated π-electron system that extends over both the thiazole and pyridine rings.
This extended π-conjugation is a key factor in the electronic properties of the molecule, influencing its ability to absorb and emit light, as well as its potential for charge transport. A high degree of planarity maximizes the overlap of p-orbitals, which in turn enhances the delocalization of π-electrons. This can lead to desirable properties such as high charge carrier mobility, which is essential for applications in organic electronics. The general planarity of such fused heterocyclic systems has been noted in studies of related pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines, where the conjugated systems show negligible deviation from planarity nih.gov.
The extent of this π-conjugation can be further influenced by the substituents on the ring system. In this compound, the bromine atom and the thiol group can modulate the electronic landscape of the molecule through their inductive and mesomeric effects, potentially fine-tuning its optical and electronic characteristics for specific material applications.
In the solid state, the performance of a molecular material is heavily dependent on how the individual molecules pack together. The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. For planar, aromatic molecules like this compound, π-π stacking is a significant organizing force. This interaction arises from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. Effective π-π stacking can create pathways for charge transport through the material, a critical feature for organic semiconductors.
Beyond conventional π-π stacking, the substituents on the thiazolo[4,5-b]pyridine core introduce the possibility of other significant intermolecular interactions that can influence the solid-state packing and, consequently, the material's properties. The bromine atom can participate in halogen bonding, including Br···π researchgate.net and Br···Br interactions mdpi.com. These interactions can provide additional stability to the crystal lattice and influence the orientation of neighboring molecules.
Furthermore, the thiol (-SH) group is capable of forming S–H/π interactions, where the hydrogen atom of the thiol group interacts with the π-electron system of an adjacent molecule nih.govresearchgate.net. These directional interactions can play a crucial role in determining the supramolecular architecture. The interplay of these various intermolecular forces—π-π stacking, halogen bonding, and hydrogen bonding—will ultimately determine the three-dimensional arrangement of this compound molecules in the solid state and is therefore a key determinant of its potential performance in advanced functional materials.
| Parameter | Description | Significance for Material Performance |
| Planarity | The degree to which the atoms of the thiazolo[4,5-b]pyridine ring system lie in the same plane. | Maximizes p-orbital overlap, enhancing π-conjugation and facilitating charge transport. |
| Extended π-Conjugation | The delocalization of π-electrons across the fused thiazole and pyridine rings. | Governs the electronic and optical properties, such as absorption, emission, and charge carrier mobility. |
| π-π Stacking | Attractive, non-covalent interactions between the π-electron clouds of adjacent aromatic rings. | Creates pathways for charge transport in the solid state, essential for organic electronic devices. |
| Halogen Bonding (Br···π, Br···Br) | Non-covalent interactions involving the bromine substituent. | Influences molecular packing and crystal lattice stability, providing directional control over the supramolecular structure. |
| S–H/π Interactions | Interactions between the thiol hydrogen and the π-system of a neighboring molecule. | Contributes to the overall crystal packing and can influence the orientation of molecules in the solid state. |
Future Research Directions and Translational Perspectives for 6 Bromothiazolo 4,5 B Pyridine 2 Thiol
Rational Design of Novel Derivatives with Enhanced Biological Specificity
The core structure of 6-Bromothiazolo[4,5-b]pyridine-2-thiol offers multiple sites for chemical modification, providing a foundation for the rational design of new derivatives with improved biological activity and specificity. A systematic structure-activity relationship (SAR) study is the logical first step. This would involve the synthesis of a library of analogs by modifying the key functional groups. For instance, the bromine atom at the 6-position can be replaced with various other substituents to probe the effect on biological targets. Similarly, the 2-thiol group can be alkylated or otherwise functionalized to create a range of new chemical entities.
The design of these novel derivatives can be guided by the principles of isosteric and bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to enhance the desired biological activity while reducing potential side effects. For example, in the context of developing kinase inhibitors, a common application for such scaffolds, modifications would be aimed at optimizing interactions with the ATP-binding pocket of the target kinase. The synthesis of a series of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives has been reported, demonstrating the feasibility of creating diverse libraries of such compounds. researchgate.net
Development of High-Throughput Screening Assays for Target Validation
To efficiently screen for the biological targets of this compound and its derivatives, the development of robust high-throughput screening (HTS) assays is crucial. ku.edu These assays allow for the rapid testing of large numbers of compounds against specific biological targets. ku.edu Depending on the hypothesized mechanism of action, both biochemical and cell-based assays can be employed.
Biochemical assays could include enzymatic assays to screen for inhibitors of kinases, proteases, or other enzymes. nih.gov For instance, a luminescent-based coupled-enzymatic assay has been successfully used to identify inhibitors of Mycobacterium tuberculosis mycothione (B1250312) reductase. nih.gov Such an approach could be adapted to identify enzyme targets for this compound.
Cell-based assays, on the other hand, can provide insights into the compound's effects within a cellular context. These could include reporter gene assays to measure the activation or inhibition of specific signaling pathways, or phenotypic assays that monitor changes in cell morphology, proliferation, or viability. nih.gov A key consideration in HTS assay development is ensuring robustness and reproducibility, often quantified by parameters like the Z'-factor. nih.gov
A potential HTS workflow for this compound and its derivatives is outlined in the table below:
| Step | Description | Key Considerations |
| 1. Target Identification | Hypothesis-driven selection of potential biological targets (e.g., kinases, proteases). | Based on structural similarity to known inhibitors or computational predictions. |
| 2. Assay Development | Design and optimization of a robust and sensitive assay for the selected target. | Choice between biochemical or cell-based format; miniaturization for 384- or 1536-well plates. nih.gov |
| 3. Primary Screen | High-throughput screening of a compound library at a single concentration. | Identification of "hits" that show activity above a certain threshold. nih.gov |
| 4. Dose-Response Analysis | Confirmation of hits and determination of their potency (e.g., IC50 or EC50 values). | Generation of concentration-response curves. |
| 5. Secondary Assays | Further characterization of confirmed hits using orthogonal assays to rule out false positives. | May include assays to determine the mechanism of action or selectivity. |
Integration of Computational and Experimental Approaches for Accelerated Discovery
To accelerate the discovery process, a synergistic integration of computational and experimental methods is highly recommended. Molecular docking, a computational technique that predicts the binding orientation of a small molecule to a protein target, can be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing. nih.gov This approach has been successfully used for other thiazolo[4,5-b]pyridine derivatives to preselect compounds for in vitro anti-inflammatory activity testing. nih.gov
The general workflow for an integrated approach would involve:
In Silico Screening: Virtual screening of a library of this compound derivatives against a panel of potential biological targets using molecular docking.
Prioritization: Ranking of the virtual hits based on their predicted binding affinity and interaction patterns.
Synthesis: Chemical synthesis of the top-ranked virtual hits.
In Vitro Validation: Experimental testing of the synthesized compounds using the developed HTS assays to confirm their biological activity.
Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of more potent and selective derivatives.
This iterative cycle of computational design and experimental validation can significantly reduce the time and cost associated with drug discovery.
Exploration of Novel Material Science Applications Beyond Current Scope
While the primary focus of research on similar heterocyclic compounds has been in the biomedical field, the unique electronic and photophysical properties of the thiazolo[4,5-b]pyridine scaffold suggest potential applications in material science. The mention of "Electronic Materials" and "Optical Materials" in relation to this compound on a commercial website, although not substantiated by published research, hints at this potential. bldpharm.com
Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety. The bromine atom provides a convenient handle for cross-coupling reactions, which are powerful tools for the synthesis of conjugated polymers. These materials could have interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The use of perfluoropyridine in the synthesis of fluoropolymers and fluorinated network materials serves as an example of how pyridine-based structures can be utilized in polymer chemistry. mdpi.com
Addressing Challenges in Scalable Synthesis and Industrial Applications
For any potential therapeutic or material science application of this compound or its derivatives to be realized, a scalable and cost-effective synthetic route is essential. While various methods for the synthesis of thiazolo[4,5-b]pyridines have been reported, including solid-phase synthesis and multi-component reactions, these may not be readily amenable to large-scale production. researchgate.netdmed.org.ua
Future research should focus on developing a robust and efficient synthesis of the core this compound scaffold. This would involve optimizing reaction conditions, minimizing the number of synthetic steps, and avoiding the use of expensive or hazardous reagents. A successful scalable synthesis would be a critical step towards the industrial application of this promising compound.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Bromothiazolo[4,5-b]pyridine-2-thiol in laboratory settings?
- Methodological Answer :
- Protective Equipment : Use nitrile or neoprene gloves (tested for permeation resistance to brominated compounds) and flame-retardant, antistatic lab coats. Gloves must comply with EN 374 standards .
- Ventilation : Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks.
- Decontamination : Clean spills immediately with absorbent materials (e.g., vermiculite) and neutralize residual thiol groups with 10% sodium bicarbonate solution.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or degradation .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to assess purity (>95%, as per supplier specifications) and detect bromine isotopic patterns .
- ¹H/¹³C NMR : Compare spectral data with literature values (e.g., δ ~8.59 ppm for pyridine protons, δ ~1605 cm⁻¹ for C=N stretches in IR) .
- Elemental Analysis : Confirm Br content via combustion analysis (theoretical: ~34.6% Br; experimental deviation <0.5%) .
Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the bromine position. For thiol-protected intermediates, use ethanol/water mixtures for crystallization .
- Temperature : Suzuki-Miyaura cross-coupling reactions require 80–100°C with Pd(PPh₃)₄ catalyst (yields >70%) .
- Table : Key Reaction Parameters
| Reaction Type | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 80 | 71–88 |
| Thiol Alkylation | K₂CO₃ | DMSO | RT | 65–75 |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound in novel syntheses?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for bromine substitution or thiol oxidation.
- Reaction Path Search : Implement artificial force-induced reaction (AFIR) methods to identify low-energy pathways for heterocyclic functionalization .
- Case Study : Computational screening reduced experimental trials by 60% in optimizing Heck coupling conditions .
Q. How should researchers address contradictions in catalytic activity data during cross-coupling reactions involving this compound?
- Methodological Answer :
- Root-Cause Analysis :
Substrate Purity : Verify via HPLC-MS to rule out thiol oxidation byproducts (e.g., disulfides).
Catalyst Deactivation : Test for Pd black formation using TEM; switch to air-stable catalysts (e.g., Pd(OAc)₂/XPhos).
Statistical Design : Apply factorial design (e.g., 2³ matrix) to isolate variables (temperature, catalyst loading, solvent ratio) .
- Example : A 2³ factorial design revealed solvent polarity (DMF vs. THF) as the critical factor for yield disparities (p < 0.05) .
Q. What strategies improve selectivity in functionalizing the thiol group while preserving the bromine substituent?
- Methodological Answer :
- Protecting Groups : Temporarily mask the thiol with trityl or acetamidomethyl (Acm) groups during bromine substitution.
- pH Control : Perform thiol alkylation under mildly acidic conditions (pH 5–6) to minimize Br⁻ elimination.
- Kinetic Monitoring : Use in-situ Raman spectroscopy to track thiolate anion formation and adjust reagent stoichiometry dynamically .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports on the stability of this compound under oxidative conditions?
- Methodological Answer :
- Controlled Studies :
- Expose the compound to H₂O₂ (1–5% v/v) in buffered solutions (pH 7.4) and monitor degradation via LC-MS.
- Compare with DFT-predicted oxidation pathways (e.g., sulfinic acid vs. disulfide formation).
- Table : Stability Under Oxidative Stress
| Oxidant | Conc. (%) | Time (h) | Degradation Products |
|---|---|---|---|
| H₂O₂ | 1 | 24 | Disulfide (85%) |
| H₂O₂ | 5 | 6 | Sulfinic acid (90%) |
Experimental Design
Q. What factorial design approaches are suitable for optimizing reaction parameters in large-scale syntheses?
- Methodological Answer :
- Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., catalyst loading, solvent ratio) with minimal runs.
- Response Surface Methodology (RSM) : Apply central composite design (CCD) to model non-linear relationships between variables (e.g., temp. vs. yield) .
- Case Study : A CCD reduced Pd catalyst usage by 40% while maintaining >80% yield in gram-scale reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
